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Compound of Interest

Compound Name: Z-DEVD-R110

Cat. No.: B6303092 Get Quote

Z-DEVD-R110 Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing the

Z-DEVD-R110 assay for caspase-3/7 activity.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the Z-DEVD-R110 assay?

The Z-DEVD-R110 assay is a fluorometric method for detecting the activity of executioner

caspases, primarily caspase-3 and caspase-7. The substrate, Z-DEVD-R110, is a non-

fluorescent bisamide derivative of rhodamine 110 (R110).[1][2][3][4][5] In the presence of active

caspase-3 or -7, the enzyme cleaves the DEVD peptide sequence. This cleavage occurs in a

two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110

molecule. The resulting increase in fluorescence, which can be measured using a fluorescence

microplate reader, is directly proportional to the caspase-3/7 activity in the sample.

Q2: What are the excitation and emission wavelengths for the cleaved R110 product?

The fluorescent product, rhodamine 110 (R110), has an excitation maximum of approximately

496-498 nm and an emission maximum of around 520-521 nm.

Q3: Is the Z-DEVD-R110 substrate specific to caspase-3?
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No, the DEVD peptide sequence is also recognized and cleaved by other caspases, most

notably caspase-7. Therefore, this assay measures the combined activity of caspase-3 and

caspase-7. It can also be cleaved by caspases-6, -8, and -10. To confirm that the observed

fluorescence is due to DEVD-specific caspase activity, a negative control using a reversible

aldehyde inhibitor, such as Ac-DEVD-CHO, is recommended.

Q4: How should the Z-DEVD-R110 substrate be stored?

The lyophilized Z-DEVD-R110 substrate should be stored at -20°C, protected from light. Once

reconstituted in DMSO, it is recommended to aliquot the stock solution and store it at -20°C to

avoid repeated freeze-thaw cycles.

Troubleshooting Guide
Issue 1: High Background Fluorescence
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Potential Cause Troubleshooting Steps

Substrate Degradation

1. Ensure the Z-DEVD-R110 substrate is stored

properly at -20°C and protected from light. 2.

Avoid multiple freeze-thaw cycles of the

reconstituted substrate. 3. Prepare the final

substrate working solution fresh for each

experiment.

Contaminated Reagents or Buffers

1. Use high-purity, nuclease-free water and

reagents to prepare all buffers. 2. Filter-sterilize

buffers if necessary.

Autofluorescence from Cells or Compounds

1. Include a "no-substrate" control to measure

the intrinsic fluorescence of your cell lysate or

test compounds. 2. If using test compounds,

screen them for autofluorescence at the assay's

excitation and emission wavelengths.

Sub-optimal Lysis Buffer

1. Ensure the lysis buffer contains a non-ionic

detergent (e.g., 0.1% CHAPS) to efficiently lyse

cells without denaturing the caspases. 2. The

pH of the buffer should be maintained between

7.2 and 7.4.

Issue 2: Low Signal or No Signal
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Potential Cause Troubleshooting Steps

Insufficient Caspase Activity

1. Verify that apoptosis was successfully

induced in your positive control cells using an

alternative method (e.g., Western blot for

cleaved PARP). 2. Increase the number of cells

per well to increase the amount of caspase

enzyme. 3. Optimize the incubation time with

the apoptosis-inducing agent.

Inactive Reagents

1. Confirm the proper storage of all kit

components. 2. Use a positive control, such as

recombinant active caspase-3, to verify the

activity of the substrate and assay buffer.

Incorrect Instrument Settings

1. Ensure the fluorescence reader is set to the

correct excitation (~498 nm) and emission (~521

nm) wavelengths for R110. 2. Optimize the gain

setting on the instrument to enhance signal

detection.

Inhibitory Compounds in Lysate

1. Ensure that the cell lysis is complete and that

cellular debris is properly pelleted by

centrifugation. 2. If screening compounds, they

may be inhibiting caspase activity. Perform a

control with the compound added to a known

active caspase sample.

Issue 3: High Variability Between Replicates
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Potential Cause Troubleshooting Steps

Pipetting Errors

1. Use calibrated pipettes and proper pipetting

techniques to ensure accurate and consistent

volumes. 2. Prepare a master mix of the assay

reagents to add to all wells, rather than adding

components individually.

Inconsistent Cell Numbers

1. Ensure a homogenous cell suspension before

plating. 2. Accurately count cells before plating

to ensure consistent cell density across all wells.

Edge Effects in Microplate

1. Avoid using the outer wells of the microplate,

as they are more prone to evaporation and

temperature fluctuations. 2. Fill the outer wells

with sterile water or PBS to create a humidity

barrier.

Incomplete Cell Lysis

1. Ensure the lysis buffer is added to all wells

and that the plate is adequately agitated to

ensure complete lysis. 2. Optimize the

incubation time with the lysis buffer.

Data Presentation
Assay Performance Metrics
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Parameter Typical Value Notes

Signal-to-Background (S/B)

Ratio
> 7

This value can vary

significantly depending on the

cell type, the apoptosis-

inducing agent, and the

incubation time. An S/B of 7

has been shown to be

adequate for a sensitive assay.

Z'-Factor ≥ 0.5

A Z'-factor between 0.5 and

1.0 is considered excellent for

high-throughput screening

(HTS) applications, indicating a

robust and reliable assay.

IC50 Values for Common Caspase Inhibitors
The following table presents representative IC50 values for known caspase inhibitors, which

can be used as a reference for assay validation.

Compound Caspase-3 IC50 (nM) Caspase-7 IC50 (nM)

Ac-DEVD-CHO (standard) 3.04 3.54

2 (Carboxylic acid) 5.07 58.5

4 (Nitrile acid) 3.60 2.17

Experimental Protocols
Standard Protocol for Z-DEVD-R110 Caspase-3/7 Assay
This protocol is a generalized procedure and should be optimized for your specific cell type and

experimental conditions.

1. Reagent Preparation:
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Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT): Prepare fresh on the day of

the experiment.

Assay Buffer (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT): Prepare

fresh on the day of the experiment.

Z-DEVD-R110 Substrate Stock Solution (1 mM in DMSO): Reconstitute the lyophilized

substrate in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

R110 Standard Stock Solution (1 mM in DMSO): Prepare a stock solution of rhodamine 110

standard for creating a standard curve.

Ac-DEVD-CHO Inhibitor Stock Solution (1 mM in DMSO): Prepare a stock solution of the

inhibitor for negative controls.

2. Cell Lysis:

Adherent Cells:

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

Induce apoptosis by treating with the desired agent. Include untreated and vehicle-treated

controls.

After treatment, carefully aspirate the culture medium.

Add 50 µL of ice-cold Lysis Buffer to each well.

Incubate on ice for 10-15 minutes with gentle shaking.

Suspension Cells:

Induce apoptosis in a larger culture vessel.

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

Wash the cell pellet once with ice-cold PBS.
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Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 50 µL per

1-2 million cells).

Incubate on ice for 10-15 minutes.

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cell lysate) to a new, pre-chilled tube or plate.

3. Assay Procedure:

Prepare a master mix of the Assay Reagent by diluting the Z-DEVD-R110 stock solution into

the Assay Buffer to a final concentration of 50 µM.

For inhibitor controls, pre-incubate the cell lysate with Ac-DEVD-CHO (final concentration 10-

20 µM) for 15-30 minutes at room temperature.

Add 50 µL of the cell lysate to the wells of a black 96-well plate.

Add 50 µL of the Assay Reagent to each well.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence using a microplate reader with excitation at ~498 nm and emission

at ~521 nm.

4. Data Analysis:

Subtract the background fluorescence (from a no-cell or no-substrate control) from all

readings.

If desired, create a standard curve using the R110 standard to quantify the amount of

cleaved substrate.

Express the results as relative fluorescence units (RFU) or as fold-change in activity

compared to the untreated control.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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